Ramipril Benzyl Ester
Overview
Description
Ramipril benzyl ester is a derivative of ramipril, which is an angiotensin-converting enzyme inhibitor. This compound is a protected form of ramipril, where the ester group is hydrolyzed to produce the active compound, ramiprilat. Ramiprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation .
Scientific Research Applications
Ramipril benzyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of ramipril and other related compounds.
Biology: The compound is studied for its effects on the angiotensin-converting enzyme and its role in regulating blood pressure.
Medicine: this compound is investigated for its potential therapeutic uses in treating hypertension and heart failure.
Mechanism of Action
Target of Action
Ramipril Benzyl Ester is a prodrug that is metabolized to its active form, Ramiprilat . The primary target of Ramiprilat is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in ATII levels, resulting in reduced vasoconstriction and decreased aldosterone secretion . Aldosterone is a hormone that promotes the absorption of sodium and water in the kidneys, increasing blood volume and pressure . Therefore, the inhibition of ACE leads to a decrease in blood pressure .
Pharmacokinetics
Ramipril is well absorbed (50% to 60%) and undergoes rapid hydrolysis in the liver to form Ramiprilat . It is then distributed to all tissues, with the liver, kidneys, and lungs showing higher concentrations of the drug . The elimination of Ramiprilat from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . Most of the drug is excreted in the urine as Ramiprilat and the glucuronate conjugate of Ramiprilat .
Result of Action
The result of Ramipril’s action is the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure . It may also be used to slow the progression of renal disease in individuals with hypertension, diabetes mellitus, and microalbuminuria or overt nephropathy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ramipril. For instance, renal function can impact the drug’s duration of action and dosage should be reduced in patients with renal impairment . Additionally, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio indicates that the use of Ramipril is predicted to present an insignificant risk to the environment .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Ramipril Benzyl Ester is an inhibitor of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II . This interaction with the ACE enzyme is crucial in its role in biochemical reactions.
Cellular Effects
The primary cellular effect of this compound is the inhibition of the ACE enzyme. This inhibition reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This can influence cell function by affecting blood pressure regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ACE enzyme, inhibiting its activity . This prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure.
Temporal Effects in Laboratory Settings
It is known that ramipril, the parent drug of this compound, is a long-acting ACE inhibitor .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It is known that the parent drug ramipril has been used in the treatment of hypertension .
Metabolic Pathways
This compound is involved in the renin-angiotensin system, where it inhibits the ACE enzyme . This affects the metabolic pathway of angiotensin I to angiotensin II conversion.
Transport and Distribution
It is known that ramipril, the parent drug, undergoes de-esterification in the liver to form ramiprilat, its active metabolite .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely to interact with the ACE enzyme, which is found on the surface of endothelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ramipril benzyl ester involves several steps. Initially, the benzyl ester hydrochloride is converted to the benzyl ester. This intermediate is then reacted with the carboxyanhydride to form the benzyl ester of ramipril. The final step involves the conversion of this intermediate to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of dimethylformamide as a solvent and dicyclohexylcarbodiimide as a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ramipril benzyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the use of water or aqueous solutions to break down the ester group, producing ramiprilat.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Major Products: The primary product of hydrolysis is ramiprilat, the active form of the compound. Oxidation and reduction reactions can produce various intermediates and by-products depending on the specific conditions used .
Comparison with Similar Compounds
Enalapril: Another angiotensin-converting enzyme inhibitor, enalapril is similar in structure but has different pharmacokinetic properties.
Lisinopril: Unlike ramipril, lisinopril is not a prodrug and does not require activation.
Perindopril: This compound also inhibits the angiotensin-converting enzyme but has a different chemical structure and duration of action.
Uniqueness: Ramipril benzyl ester is unique due to its specific ester group, which allows for controlled hydrolysis to produce the active compound, ramiprilat. This feature provides a distinct advantage in terms of pharmacokinetics and therapeutic efficacy .
Properties
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-SJSXQSQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435838 | |
Record name | Ramipril Benzyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87269-88-3 | |
Record name | Ramipril benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87269-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramipril Benzyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ramipril Benzyl Ester a potential drug candidate for COVID-19?
A1: While the provided research papers [, ] don't directly address the mechanism of action of this compound against COVID-19, they highlight its identification through in silico screening. This computational approach suggests that the molecule exhibits promising binding affinity to key targets within the SARS-CoV-2 virus or related pathways. Further experimental validation is necessary to confirm and elucidate its precise antiviral activity.
Q2: What are some other natural molecules identified in the research as potential therapeutics for COVID-19?
A2: The bioinformatic study [] identified several other natural molecules with potential therapeutic applications against COVID-19. These include:
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